4-Thiothymidine 3',5'-dibenzoate
Description
Overview of Nucleoside Analogs in Chemical Biology and Medicinal Chemistry
Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. rsc.orgrsc.org These analogs typically feature modifications to the nucleobase or the sugar moiety. rsc.orgrsc.org Such alterations can profoundly impact their biological activity, making them invaluable for a variety of applications. beilstein-journals.org
In chemical biology, nucleoside analogs are instrumental in probing the intricate mechanisms of cellular processes. By incorporating these modified units into nucleic acids, researchers can study DNA replication and repair, RNA transcription and translation, and the recognition and binding of enzymes and other proteins. beilstein-journals.org They serve as molecular probes to elucidate structure-function relationships within biological systems. beilstein-journals.org
In medicinal chemistry, nucleoside analogs represent a major class of therapeutic agents, particularly in the treatment of viral infections and cancer. academie-sciences.fr Many of these drugs function as chain terminators during DNA or RNA synthesis. After being phosphorylated within the cell, they are incorporated into the growing nucleic acid chain by viral or cellular polymerases. academie-sciences.frnih.gov The absence of a crucial 3'-hydroxyl group in many analogs prevents the addition of the next nucleotide, thereby halting replication and inhibiting the proliferation of viruses or cancer cells. academie-sciences.fr
Historical Context and Evolution of Thionucleosides as Research Tools
The exploration of thionucleosides, where a sulfur atom replaces an oxygen atom in the sugar ring, began in the mid-20th century. The first synthesis of a 4'-thionucleoside, 2'-deoxy-4'-thioadenosine, was reported in 1964. nih.govacs.org This pioneering work opened the door to a new class of nucleoside analogs with unique properties.
Initially, research into thionucleosides was driven by the desire to create analogs with increased stability against enzymatic degradation. nih.gov The replacement of the furanose ring oxygen with sulfur was found to confer resistance to glycosidic bond cleavage, a common pathway for the breakdown of natural nucleosides. nih.gov This enhanced stability made thionucleosides valuable tools for studying the long-term effects of nucleoside incorporation into nucleic acids.
Over the years, the synthesis of a wide array of thionucleosides has been achieved, including those with modifications at various positions of the sugar and the nucleobase. researchgate.net These efforts have been facilitated by advancements in synthetic organic chemistry, including the development of more efficient and scalable methods for their preparation. researchgate.netnih.gov The antiviral and anticancer potential of thionucleosides has been a significant focus of investigation, with many compounds demonstrating promising biological activity. researchgate.net For instance, 4'-thiothymidine (B166157) has shown activity against Herpes Simplex Virus-1. researchgate.net
Positioning of 4-Thiothymidine (B1630790) 3',5'-Dibenzoate as a Key Modified Nucleoside for Advanced Investigation
4-Thiothymidine 3',5'-dibenzoate holds a strategic position in the field of modified nucleoside research. The dibenzoate protecting groups at the 3' and 5' positions of the sugar moiety make it a key intermediate in the synthesis of more complex and functionally diverse 4-thiothymidine derivatives. researchgate.net The presence of these benzoate (B1203000) esters enhances the lipophilicity of the molecule, which can be advantageous for certain synthetic transformations and for studying its transport and metabolism. nih.gov
The core 4-thiothymidine structure itself is of significant interest due to the presence of the sulfur atom in the furanose ring. This modification alters the electronic and conformational properties of the nucleoside, influencing its interaction with enzymes and its incorporation into nucleic acids. acs.org The study of such analogs provides valuable insights into the steric and electronic requirements of biological systems that process nucleosides and nucleotides.
Furthermore, this compound serves as a precursor for the synthesis of various antiviral and anticancer agents. For example, it can be used in the preparation of 3'-azido-3'-deoxy-4-thiothymidine (B24524), a sulfur analog of the well-known anti-HIV drug zidovudine (B1683550) (AZT). nih.govdrugbank.com The ability to readily synthesize and modify this compound makes it an essential tool for structure-activity relationship (SAR) studies, where researchers systematically alter the structure of a molecule to optimize its biological activity.
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C24H22N2O5S |
| Molecular Weight | 466.51 g/mol |
| Appearance | White to off-white solid |
| Parent Compound | 4-Thiothymidine |
| Key Functional Groups | Thiofuranose ring, Thymine (B56734) base, 3',5'-Dibenzoate esters |
| Primary Research Area | Modified Nucleoside Chemistry |
| Key Applications | Synthetic intermediate, Research tool for SAR studies |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93841-35-1 |
|---|---|
Molecular Formula |
C24H22N2O6S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1 |
InChI Key |
DTXPUJHMWWHYNV-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 Thiothymidine 3 ,5 Dibenzoate
Strategies for the Stereoselective Synthesis of the 4-Thiothymidine (B1630790) Scaffold
The construction of the 4-thiothymidine scaffold is a critical process that requires precise control over stereochemistry. The two primary challenges are the introduction of the sulfur atom at the C4 position of the pyrimidine (B1678525) ring and the stereoselective formation of the N-glycosidic bond.
Thiation Reactions at the C4 Position of Pyrimidine Nucleosides (e.g., Lawesson's Reagent Applications)
The direct conversion of the C4-carbonyl group of a pyrimidine nucleoside to a thiocarbonyl group is a common and effective strategy for synthesizing 4-thionucleosides. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most widely used reagent for this transformation. tandfonline.comnih.gov This method offers high yields and excellent regioselectivity for the C4 position over the C2 position in uracil (B121893) and thymine (B56734) derivatives. tandfonline.comtandfonline.com
The reaction is typically performed by heating the parent nucleoside with Lawesson's reagent in an anhydrous solvent. tandfonline.com The choice of solvent can be crucial; while dioxane is often suitable for many pyrimidine nucleosides, tetrahydrofuran (B95107) (THF) may be preferred for more labile compounds, such as 5,6-dihydrouridines and 2',3'-dideoxynucleosides. tandfonline.com The thiation of 5'-O-protected nucleosides, such as 5'-O-benzoate esters, proceeds efficiently, directly yielding a precursor for 4-thiothymidine 3',5'-dibenzoate. nih.govdrugbank.com For instance, the thiation of 2',3'-didehydro-3'-deoxythymidine 5'-O-benzoate ester has been successfully carried out using this method. nih.govdrugbank.com The mild conditions of this reaction make it the preferred method for substrates with labile glycosidic bonds. tandfonline.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 5,6-disubstituted uracils | Lawesson's Reagent | 1,4-Dioxane | Reflux | 4-thio derivatives | High | tandfonline.com |
| 5,6-dihydrouridines | Lawesson's Reagent | THF | Reflux | 4-thio derivatives | High | tandfonline.com |
| 5'-O-benzoate esters of thymidine (B127349) derivatives | Lawesson's Reagent | Not Specified | Not Specified | 5'-O-benzoate-4-thiothymidine derivatives | Not Specified | nih.govdrugbank.com |
| 2'-deoxy-5,6-dihydrouridine (protected) | Lawesson's Reagent | Not Specified | Not Specified | C4-thiolated derivative | Not Specified | nih.gov |
Glycosylation Approaches for 4'-Thionucleoside Formation
An alternative to direct thiation of a pre-formed nucleoside is the glycosylation of a modified sugar with a nucleobase. This approach is fundamental in nucleoside synthesis, and various methods have been developed to ensure high yield and correct stereoselectivity (β-anomer). rsc.orgnih.gov
One prominent method is the Vorbrüggen glycosylation, which involves coupling a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst. nih.gov For the synthesis of 4'-thionucleosides, a 4'-thiosugar is required as the glycosyl donor. A stereoselective synthesis of 4'-thioribonucleosides has been developed using a Pummerer reaction. researchgate.net
Another effective strategy involves the use of thioglycosides as glycosyl donors. rsc.org A preactivation strategy using a (p-Tol)2SO/Tf2O system allows for the coupling of various thioglycosides with pyrimidines and purines under mild conditions, resulting in high yields and excellent β-stereoselectivity. rsc.org Electrophilic glycosylation, initiated by reagents like N-iodosuccinimide (NIS), can also be used to couple a silylated thymine with a 4-thiofuranoid glycal, yielding the β-anomer stereoselectively. researchgate.net These glycosylation strategies provide versatile pathways to the 4-thiothymidine scaffold, which can then be further functionalized. nih.gov
Regioselective Esterification and Protective Group Chemistry for 3',5'-Dibenzoate Formation
The synthesis of this compound from 4-thiothymidine requires the selective protection of the 3'- and 5'-hydroxyl groups of the deoxyribose moiety. This regioselective esterification is a critical step, often complicated by the presence of multiple hydroxyl groups in nucleosides.
Selective Protection of Hydroxyl Groups in Nucleosides (e.g., Benzoylation)
Benzoylation is a common method for protecting hydroxyl groups. Achieving regioselectivity, particularly to form the 3',5'-dibenzoate, often requires a multi-step process of protection and deprotection. However, direct and selective methods are highly desirable.
Enzymatic approaches offer a powerful tool for regioselective acylation. Lipases, such as that from Candida antarctica lipase (B570770) B, can catalyze the regioselective benzoylation of the 5'-hydroxyl group of 2'-deoxynucleosides with high efficiency. researchgate.net This enzymatic method provides a green and efficient alternative to traditional chemical methods. researchgate.net Chemical strategies have also been developed. For example, N-heterocyclic carbene (NHC) catalysis allows for the regioselective acylation of the 5'- or 3'-hydroxyl groups of unprotected nucleosides using arylaldehydes, avoiding the need for intermediate protection and deprotection steps. acs.org A one-step regioselective benzoylation using benzoyl chloride at low temperatures (-40 °C) has been shown to effectively produce 2,3,6-protected building blocks from tetrols, demonstrating the potential for direct methods. nih.gov
Optimized Deprotection Strategies for Complex Nucleoside Analogs
The selective removal of protecting groups is as crucial as their introduction, especially in the synthesis of complex molecules. tandfonline.com For benzoylated nucleosides, several deprotection strategies exist. Total deprotection of all benzoyl groups is commonly achieved using ammonia (B1221849) in methanol (B129727). tandfonline.comtandfonline.com
However, selective deprotection is often required. The controlled treatment of fully benzoylated nucleosides with a specific amount of ammonia in methanol can selectively cleave the ester bonds at the secondary (2' and 3') hydroxyl groups while leaving the primary (5') ester intact. tandfonline.comtandfonline.com The reaction's outcome is sensitive to the amount of ammonia, reaction time, and temperature. tandfonline.comtandfonline.com Another method involves using powdered sodium methoxide (B1231860) in anhydrous THF, which also selectively removes benzoyl groups from secondary hydroxyls. tandfonline.comtandfonline.com For more robust deprotection, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as an effective reagent for removing O-benzoyl groups. researchgate.net Alkaline hydrolysis is another standard procedure for cleaving benzoate (B1203000) esters, as seen in the synthesis of various 4-thiothymidine analogs where a 5'-O-benzoate is removed. nih.govdrugbank.com
| Substrate | Reagent/Conditions | Selectivity | Yield | Reference |
| Fully benzoylated nucleosides | Controlled NH3 in MeOH | Selective deprotection of secondary (2',3') hydroxyls | Good | tandfonline.comtandfonline.com |
| Fully benzoylated nucleosides | Powdered NaOMe in THF (anhydrous) | Selective deprotection of secondary (2',3') hydroxyls | Not Specified | tandfonline.comtandfonline.com |
| O-acetyl, O-benzoyl protected nucleosides | DBU | Deprotection | Not Specified | researchgate.net |
| 5'-O-benzoate esters | Alkaline Hydrolysis | Deprotection | Not Specified | nih.govdrugbank.com |
Synthesis of Structurally Related 4-Thiothymidine Derivatives and Analogs
This compound is a valuable precursor for a wide range of structurally related analogs with potential therapeutic applications. The synthetic methods described above are readily adaptable for this purpose.
Modifications at the sugar moiety are common. For example, 3'-azido-3'-deoxy-4-thiothymidine (B24524) was prepared from 4-thiothymidine using methodologies developed for the synthesis of AZT. nih.govdrugbank.com Other analogs, including 2',3'-didehydro-3'-deoxy-4-thiothymidine (B1223663) and 3'-deoxy-4-thiothymidine, have been synthesized via thiation of the corresponding 5'-O-benzoate esters followed by hydrolysis. nih.govdrugbank.com Further diversification has led to the synthesis of 1'-carbon-substituted 4'-thiothymidines and 4'-substituted analogs bearing azido (B1232118), cyano, or ethynyl (B1212043) groups. researchgate.netacs.org The synthesis of related 4'-thionucleosides containing different nucleobases, such as 2'-deoxy-4'-thiocytidine, -thioadenosine, and -thioguanosine, has also been reported. researchgate.net Additionally, radiolabeled derivatives like methyl-[11C]-4'-thiothymidine have been synthesized for use in positron emission tomography (PET) imaging. nih.gov These examples highlight the versatility of the core synthetic strategies in generating a diverse library of 4-thiothymidine derivatives. nih.govresearchgate.net
Exploration of Didehydro and Azido Modifications on the Sugar Moiety of 4-Thiothymidine Analogs
Modifications to the sugar portion of nucleoside analogs, such as the introduction of unsaturation or azido groups, are key strategies for altering their biological activity.
Similarly, the preparation of 3'-azido-3'-deoxy-4-thiothymidine can be achieved starting from 4-thiothymidine, employing methodologies analogous to those used for the synthesis of azidothymidine (AZT). nih.gov The introduction of the azido group at the 3' position is a well-established modification in antiviral nucleoside analogs. The synthesis of related 3'-azido-4'-thio-deoxythymidine has also been reported. researchgate.net These modifications aim to enhance properties like lipophilicity, which can be crucial for delivery into the central nervous system. nih.gov
| Compound | Modification | Key Synthetic Feature |
| 2',3'-Didehydro-3'-deoxy-4-thiothymidine | Didehydro | Thiation of the 5'-O-benzoate ester of 2',3'-didehydro-3'-deoxythymidine. nih.gov |
| 3'-Azido-3'-deoxy-4-thiothymidine | Azido | Synthesis from 4-thiothymidine using methods similar to AZT synthesis. nih.gov |
Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis
The incorporation of modified nucleosides like 4-thiothymidine into oligonucleotides requires their conversion into phosphoramidite building blocks. These building blocks are essential for automated solid-phase DNA and RNA synthesis. oup.commdpi.com
The synthesis of a 4-thiothymidine phosphoramidite can be achieved from an appropriately protected dinucleotide, such as P-methyl-5′-O-dimethoxytritylthymidilyl(3′→5′)-4-thiothymidine, followed by phosphitylation of the 3′-hydroxyl group. rsc.org An alternative and commonly used building block is the S-pivaloyloxymethyl–4-thiothymidine CED phosphoramidite, which can be employed in automated DNA synthesizers. oup.com The development of synthetic routes to 4′-thioribonucleoside phosphoramidite units has also been a significant area of research, expanding the toolbox for creating modified oligonucleotides. nih.govnih.gov These building blocks enable the site-specific introduction of 4-thiothymidine into DNA or RNA strands, which is valuable for studying nucleic acid structure and function. oup.com
| Phosphoramidite Building Block | Key Feature | Application |
| P-methyl-5′-O-dimethoxytritylthymidilyl(3′→5′)-4-thiothymidine phosphoramidite | Derived from a dinucleotide | Oligonucleotide synthesis. rsc.org |
| S-pivaloyloxymethyl–4-thiothymidine CED phosphoramidite | Stable for automated synthesis | Automated DNA synthesis. oup.com |
| 4′-Thioribonucleoside phosphoramidites | Sulfur in the sugar ring | Synthesis of modified RNA oligomers. nih.gov |
Preparation of Phosphorothiolate-Linked Nucleoside Analogs
Replacing the bridging 3'-oxygen atom with sulfur in the phosphodiester backbone of DNA results in a 3'-S-phosphorothiolate linkage. This modification is of significant interest for creating nucleic acid analogs with altered properties.
The synthesis of oligonucleotides containing a 3'-S-phosphorothiolate linkage can be achieved using phosphoramidite chemistry. nih.gov A key precursor for this is 5'-O-dimethoxytrityl-3'-deoxy-3'-thiothymidine, which can be converted into its corresponding phosphorothioamidite. nih.gov This building block can then be incorporated into synthetic oligonucleotides using an automated DNA synthesizer. nih.gov A one-pot strategy has also been developed for the synthesis of nucleoside 5′-(α-P-thio)triphosphates, which are the monomeric units for the enzymatic synthesis of phosphorothioate (B77711) DNA and RNA. researchgate.net This method involves the selective phosphitylation of the 5'-hydroxyl group of an unprotected nucleoside, followed by sulfurization. researchgate.net
Investigations into Cyclonucleoside Formation within Pyrimidine Nucleosides
Cyclonucleosides are a class of nucleoside derivatives where an additional covalent bond connects the nucleobase and the sugar moiety, resulting in a rigid, fixed conformation. nih.govresearchgate.net These compounds are not only interesting for their unique structural properties but also serve as valuable intermediates in the synthesis of other modified nucleosides. nih.govresearchgate.net
The formation of pyrimidine cyclonucleosides can be initiated by radical reactions. nih.gov For example, pyrimidine cyclonucleosides can be used as intermediates to introduce an azido group into the sugar ring. nih.gov The heating of a compound like 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine with lithium azide (B81097) can lead to the formation of the corresponding 3′-azido derivative. nih.gov The formation of macrocyclic nucleosides from pyrimidine derivatives functionalized with alkynyl side chains and 5'-azido groups on the sugar moiety has also been achieved through "click" chemistry. beilstein-journals.org
Methodological Advancements in Nucleoside Analog Synthesis Relevant to 4-Thiothymidine Dibenzoates
The field of organic synthesis is continually evolving, with new methodologies being developed that can be applied to the synthesis of complex molecules like 4-thiothymidine dibenzoates and their derivatives.
Development of One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. tsijournals.comorganic-chemistry.org While specific one-pot syntheses for this compound are not extensively documented in the provided context, the principles of one-pot reactions are highly relevant. For instance, a one-pot, four-component synthesis has been successfully used to create complex heterocyclic structures like 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org A highly relevant example in nucleoside chemistry is the one-pot synthesis of nucleoside 5′-(α-P-thio)triphosphates from unprotected nucleosides. researchgate.net The application of such strategies could streamline the synthesis of 4-thiothymidine analogs by combining steps like protection, thiation, and further modifications into a single, efficient process.
Application of Modern Organic Synthesis Techniques in Nucleoside Chemistry
Modern organic synthesis encompasses a wide range of techniques that are beneficial for the synthesis of nucleoside analogs. kvmwai.edu.inuu.se These include the use of organometallic catalysis for forming new carbon-carbon and carbon-heteroatom bonds, and enantioselective catalysis to control the stereochemistry of the final product. uclouvain.be
In the context of nucleoside chemistry, automated solid-phase synthesis using phosphoramidite building blocks is a cornerstone of modern techniques, allowing for the rapid and efficient production of modified oligonucleotides. mdpi.com Furthermore, the use of modern synthesis workstations allows for precise control over reaction parameters like temperature, which is crucial for achieving high yields and reproducibility in sensitive reactions. hpcimedia.com These advanced tools and methods are instrumental in the development of novel and complex nucleoside analogs like 4-thiothymidine dibenzoates and their derivatives for various research and therapeutic applications. mdpi.com
Biochemical Roles and Molecular Mechanisms of 4 Thiothymidine 3 ,5 Dibenzoate and Its Metabolic Products
Interactions with Nucleoside Metabolism Enzymes
The metabolic fate and mechanism of action of 4'-thiothymidine (B166157) are dictated by its interactions with the enzymes of the nucleoside salvage pathway.
For 4'-thiothymidine to exert a biological effect, it must be phosphorylated to its mono-, di-, and triphosphate forms. This process is initiated by thymidine (B127349) kinase (TK). 4'-thiothymidine is a substrate for thymidine kinase, although its phosphorylation is slower compared to the natural nucleoside, thymidine. nih.govnih.gov Studies have shown that both viral and cellular thymidine kinases can phosphorylate 4'-thiothymidine and its derivatives. asm.org For instance, 4'-thiothymidine was found to be a potent inhibitor of cytosolic thymidine kinase 1 (TK1), with a 50% inhibitory concentration (IC₅₀) of 6.3 μM for thymidine phosphorylation. asm.org
A key characteristic of 4'-thiothymidine is its resistance to catabolism by thymidine phosphorylase (TP). nih.govwjgnet.com This enzyme typically breaks down thymidine, but the substitution of the 4'-oxygen with a sulfur atom renders 4'-thiothymidine a poor substrate for TP. wjgnet.com This resistance to degradation increases its intracellular half-life and availability for anabolic phosphorylation compared to natural thymidine.
| Enzyme | Interaction Type | Finding | Reference |
|---|---|---|---|
| Thymidine Kinase 1 (TK1) | Substrate & Inhibitor | Acts as a substrate for phosphorylation. Inhibits thymidine phosphorylation with an IC₅₀ of 6.3 μM. | asm.org |
| Thymidine Kinase 2 (TK2) | Inhibitor | Poor inhibitor of TK2-catalyzed reactions. | asm.org |
| Thymidine Phosphorylase (TP) | Resistance | Resistant to catabolism, unlike natural thymidine. | nih.govwjgnet.com |
Nucleoside-N-ribohydrolases (NRHs) are enzymes that cleave the N-glycosidic bond of nucleosides, separating the sugar from the nucleobase. mdpi.com This hydrolysis is an alternative pathway to the phosphorolysis carried out by phosphorylases. mdpi.comnih.gov While specific studies on the direct interaction between 4'-thiothymidine and NRHs are limited, the structural modification at the 4'-position of the sugar ring could potentially influence its recognition and processing by these enzymes. The primary metabolic route for 4'-thiothymidine appears to be phosphorylation via the kinase pathway rather than cleavage by hydrolases or phosphorylases.
4-Thiothymidine (B1630790) 3',5'-dibenzoate is a prodrug that requires enzymatic activation to become biologically active. The initial and crucial step in its biotransformation is the hydrolysis of the benzoate (B1203000) ester groups at the 3' and 5' positions. This reaction is catalyzed by non-specific intracellular esterases, which are abundant in various tissues. This enzymatic cleavage releases the active nucleoside analogue, 4'-thiothymidine. This strategy of using ester protecting groups is a common method to improve the pharmacokinetic properties of nucleoside analogues. The principle is supported by studies on other esterified nucleosides, where cellular esterases effectively remove such modifications. rcin.org.pl
Following its release, 4'-thiothymidine enters the nucleoside salvage pathway. It is sequentially phosphorylated by cellular kinases to generate 4'-thiothymidine monophosphate (4DST-MP), 4'-thiothymidine diphosphate (B83284) (4DST-DP), and finally 4'-thiothymidine triphosphate (4DST-TP). wjgnet.comnih.gov The triphosphate form, 4S-TTP, is the active metabolite that can be incorporated into DNA during replication. nih.govnih.gov Studies have demonstrated that 4S-TTP is an excellent substrate for DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. nih.gov
Consequences of Incorporation into Nucleic Acid Structures
The incorporation of 4'-thiothymidine monophosphate into DNA strands introduces a structural perturbation that alters the properties of the nucleic acid duplex.
DNA-RNA Hybrids : The incorporation of 4'-thio-2'-deoxyribonucleosides into a DNA strand has been shown to decrease the thermal stability of the resulting DNA-RNA hybrid duplex. The melting temperature (Tₘ) is typically reduced by approximately 1°C per modification. nih.gov
RNA-RNA Duplexes : In contrast, when 4'-thio-uridine residues are incorporated into RNA strands, they lead to an enhanced thermal stability of the RNA-RNA duplexes compared to their unmodified counterparts. nih.gov This increased stability suggests that the 4'-thio modification is more compatible with the A-form helical structure of RNA duplexes. nih.gov
| Duplex Type | Modification Location | Effect on Thermal Stability (Tₘ) | Reference |
|---|---|---|---|
| DNA-RNA Hybrid | DNA Strand | Decreased by ~1°C per modification | nih.gov |
| RNA-RNA Duplex | RNA Strand | Increased stability | nih.gov |
The structural changes induced by the 4'-thio modification also affect the susceptibility of the nucleic acid to enzymatic degradation. Research has shown that DNA containing 4'-thio modifications offers improved protection against certain nucleases. nih.gov
Notably, the incorporation of 4'-thio-DNA modifications into a DNA strand renders the complementary RNA strand in a DNA-RNA hybrid significantly more resistant to degradation by RNase H. nih.gov This enzyme specifically cleaves the RNA strand of such hybrids, and the altered conformation of the 4'-thio-modified duplex appears to hinder enzyme recognition or catalytic activity. This modification also provides enhanced resistance against endonucleases, though not against exonucleases. nih.gov
Impact on Nucleic Acid-Modifying Enzymes (e.g., DNA Methyltransferases)
Thionucleosides, once incorporated into DNA, can significantly influence the activity of nucleic acid-modifying enzymes. Research has shown that DNA containing 4'-thio-2'-deoxycytidine, a related thionucleoside, strongly inhibits the catalytic function of the DNA cytosine methyltransferase M.HhaI. oup.comoup.com This enzyme is responsible for methylating the inner cytosine in the GCGC recognition sequence. oup.comoup.com The presence of the 4'-thio-modified nucleoside in the DNA sequence substantially alters the stability of the DNA-methyltransferase complex, increasing the off-rate of the DNA. oup.com Specifically, the half-life of the complex with 4'-thio-modified DNA was found to be 60 minutes, a stark contrast to the 760-minute half-life observed with unmodified DNA. oup.com This inhibition of methylation is thought to arise from the perturbation of a step in the methylation reaction that occurs after DNA binding but before the actual methyl transfer. nih.gov While direct studies on 4-thiothymidine's effect on DNA methyltransferases are limited, it is known to inhibit the EcoRV methyltransferase when positioned adjacent to the target adenine (B156593) that undergoes methylation. oup.comoup.com This suggests a broader potential for thionucleosides to interfere with the function of DNA methyltransferases.
Growing human cells can extensively incorporate 4-thiothymidine into their DNA, where it can undergo S-methylation to form 4-thiomethylthymine. nih.gov However, unlike other methylated bases, this modification does not appear to trigger DNA mismatch repair-related cell death. nih.gov
Proposed Mechanisms of Biological Activity
The biological effects of 4-thiothymidine are multifaceted, stemming from its ability to interfere with fundamental cellular processes.
A primary mechanism of action for 4-thiothymidine is the inhibition of DNA synthesis. nih.govmybiosource.com Studies in L1210 leukemia cells have demonstrated that 4-thiothymidine is a potent inhibitor of cell growth by selectively blocking the incorporation of radiolabeled precursors into DNA, without affecting RNA or protein synthesis. nih.gov The compound is readily phosphorylated within the cell to its triphosphate form and subsequently incorporated into the DNA strand. nih.govnih.gov The rate of incorporation of 4-thiothymidine into DNA is approximately 20% of that of natural thymidine. nih.gov This incorporation disrupts the normal function of DNA, leading to the observed cytotoxicity, rather than direct inhibition of DNA polymerases by the triphosphate of 4-thiothymidine. nih.gov
| Compound | Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 4'-thiothymidine | HSV-1 TK | 0.09 | asm.org |
| KAH-39-149 | HSV-1 TK | 3.0 | asm.org |
| 4'-thiothymidine | Cytosolic TK1 | 6.3 | asm.org |
| KAY-2-41 | Cytosolic TK1 | ≥500 | asm.org |
| KAY-2-41 | Mitochondrial TK2 | 321 | asm.org |
Thionucleosides, including 4-thiothymidine, are known to induce apoptosis, or programmed cell death, contributing to their antitumor activity. medchemexpress.comontosight.aiapexbt.com The combination of non-toxic concentrations of 4-thiothymidine with non-lethal doses of UVA radiation has been shown to effectively kill proliferating cultured skin cells through the induction of apoptosis. nih.govopen.ac.uknih.gov This pro-apoptotic effect is observed in cell lines with a high fraction of proliferating cells, making them more sensitive than primary keratinocytes or fibroblasts. nih.govopen.ac.uknih.gov Interestingly, while this treatment leads to the stabilization of the tumor suppressor protein p53, the resulting cell death occurs to a similar extent in cells with or without functional p53. nih.govopen.ac.uknih.gov This suggests that the apoptotic pathway triggered by 4-thiothymidine/UVA can operate independently of p53.
The sulfur atom in the 4-position of the pyrimidine (B1678525) ring of 4-thiothymidine introduces unique reactivity. Studies have shown that under certain conditions, such as in the presence of Fenton's reagent (a source of hydroxyl radicals), 4-thiothymidine can be oxidized. nih.govresearchgate.net This can lead to the formation of a key reactive intermediate, an electrophilic hydroxylated form of the nucleoside. nih.govresearchgate.netnih.gov This electrophilic species can then react with other molecules, including another molecule of 4-thiothymidine, to form covalent adducts, such as a dimer linked by a disulfide (S-S) bridge. nih.govresearchgate.netnih.gov This reactivity suggests a potential mechanism of action where 4-thiothymidine, upon metabolic activation or under conditions of oxidative stress, could form covalent adducts with biological nucleophiles, such as sulfur-containing residues (e.g., cysteine) in proteins, thereby altering their function.
Biochemical Research Applications of 4-Thiothymidine 3',5'-dibenzoate as a Molecular Probe
The unique properties of 4-thiothymidine, the active metabolite of this compound, make it a valuable tool in biochemical research.
4-Thiothymidine is widely used as a photoaffinity labeling probe to study the interactions between nucleic acids and proteins. nih.gov Its utility stems from its selective photoreactivity at a wavelength of 366 nm, which does not cause significant damage to normal DNA or RNA. oup.com When incorporated into oligonucleotides, 4-thiothymidine can be photo-activated to form covalent crosslinks with nearby molecules, such as single-stranded DNA binding proteins. nih.gov This allows for the "trapping" and subsequent identification of proteins that interact with specific DNA sequences.
Furthermore, 4-thiothymidine is employed in template-directed photoligation of oligonucleotides. oup.com This technique uses light to join two smaller oligonucleotides into a longer one on a complementary template strand, a process that is highly sensitive to mismatches. oup.com The incorporation of 4-thiothymidine into synthetic oligonucleotides also provides a tool to probe the structural and functional consequences of modifying the DNA backbone. oup.com
| Application | Description | Key Feature | Reference |
|---|---|---|---|
| Photoaffinity Labeling | Trapping of single-stranded DNA binding proteins. | Forms covalent crosslinks upon UVA irradiation. | nih.gov |
| Template-Directed Photoligation | Joining two oligonucleotides on a complementary template. | Photoreactive at 366 nm, a non-damaging wavelength. | oup.com |
| Studying Enzyme-DNA Interactions | Investigating the effect of thio-modification on enzymes like DNA methyltransferases. | Alters the stability and kinetics of DNA-protein complexes. | oup.com |
Elucidating Enzymatic Reaction Mechanisms (General for Thionucleosides)
A fundamental step in the biosynthesis of naturally occurring thionucleosides, such as those found in tRNA, is the enzymatic activation and transfer of sulfur. oup.com The primary sulfur donor in most organisms is L-cysteine. researchgate.net An enzyme class known as cysteine desulfurases, which are dependent on pyridoxal-5'-phosphate (PLP), plays a central role in this process. researchgate.net These enzymes, like IscS in E. coli, catalyze the removal of sulfur from L-cysteine, forming an enzyme-bound persulfide intermediate (R-S-SH). oup.comresearchgate.net This activated "persulfidic sulfur" is then transferred to a sulfur carrier protein, which ultimately delivers it to a specific sulfurtransferase. researchgate.net The sulfurtransferase then modifies the target nucleoside to produce the final thionucleoside. researchgate.net
Once formed or administered as synthetic analogs, thionucleosides are substrates for various enzymes involved in nucleoside metabolism. Nucleoside phosphorylases, for instance, can catalyze the phosphorolytic cleavage of the glycosidic bond. 4-Thiouridine and 4-thiothymidine have been utilized as effective substrates to spectrophotometrically measure the activity of uridine (B1682114) phosphorylase (UP) and thymidine phosphorylase (TP), respectively. researchgate.net The replacement of the C4-carbonyl oxygen with sulfur results in a significant shift in the UV absorbance maximum, allowing for continuous monitoring of the enzymatic reaction. researchgate.netresearchgate.net
Table 1: Kinetic Parameters of Thionucleosides with Nucleoside Phosphorylases
| Thionucleoside | Enzyme | K_m (μM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|
| 4-Thiouridine | Uridine Phosphorylase (UP) | 130 | 49 | researchgate.net |
| 4-Thiothymidine | Thymidine Phosphorylase (TP) | - | - | researchgate.net |
K_m (Michaelis constant) and k_cat (catalytic constant) values were estimated at 25°C. Data for TP was qualitative.
For many thionucleoside analogs to exert antiviral or anticancer effects, they must be converted to their triphosphate form. This bioactivation is typically initiated by nucleoside kinases. Cellular thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2), as well as viral TKs, can phosphorylate thionucleosides. nih.gov For example, 4'-thiothymidine is a specific substrate for TK1 and is subsequently metabolized to its monophosphate (4DST-MP) and triphosphate (4DST-TP) forms. nih.gov The efficiency of this phosphorylation can be a key determinant of the compound's activity. Some thionucleoside derivatives can also act as inhibitors of these kinases. nih.govnih.gov
Table 2: Inhibition of Thymidine Kinase (TK) by Thionucleoside Analogs
| Compound | Enzyme | IC₅₀ (μM) | K_i (μM) | Source |
|---|---|---|---|---|
| 4'-Thiothymidine | Cytosolic TK1 | 6.3 | - | nih.gov |
| KAY-2-41 | Cytosolic TK1 | ≥500 | - | nih.gov |
| KAY-2-41 | Mitochondrial TK2 | 321 | - | nih.gov |
| 3'-Azido-3'-deoxy-4-thiothymidine (B24524) | Rabbit Thymus TK | - | 54 | nih.gov |
IC₅₀ is the half-maximal inhibitory concentration. K_i is the inhibition constant.
The resulting thionucleoside triphosphates act as the ultimate active metabolites, which can then interact with DNA polymerases. jst.go.jp The 5'-triphosphate of 4-thiothymidine (4S-TTP) has been shown to be an excellent substrate for the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. researchgate.net Similarly, the triphosphate of 4'-thioFAC was found to be a potent inhibitor of DNA polymerase α. jst.go.jp This interaction with polymerases, leading to either chain termination or incorporation into the DNA strand, is often the primary mechanism of cytotoxic or antiviral action. nih.govjst.go.jp The incorporation of 4-thiothymidine into DNA, for example, makes the DNA susceptible to damage upon exposure to UVA light, a property explored for therapeutic applications. mdpi.com
Table 3: Kinetic Parameters for 4S-TTP Incorporation by DNA Polymerases
| Enzyme | k_cat/K_m (vs TTP) | Source |
|---|---|---|
| Klenow Fragment (E. coli DNA Pol I) | ~3-fold lower | researchgate.net |
| HIV-1 Reverse Transcriptase | ~3-fold lower | researchgate.net |
Values represent the catalytic efficiency relative to the natural substrate, TTP.
Strategic Design Principles and Preclinical Applications of 4 Thiothymidine 3 ,5 Dibenzoate in Pharmaceutical Research
Application of Prodrug Design Principles to 4-Thiothymidine (B1630790) Derivatives
Prodrugs are inactive or less active molecules that are converted into their active form in the body. This approach is a cornerstone of modern drug design, aiming to overcome various pharmacokinetic and pharmacodynamic hurdles. The application of these principles to 4-thiothymidine derivatives, including 4-Thiothymidine 3',5'-dibenzoate, is a key strategy to optimize their therapeutic potential.
Carrier-Linked Prodrug Concepts and Bioprecursors
Carrier-linked prodrugs involve the temporary linkage of an active drug molecule to a carrier moiety, which is cleaved in vivo to release the parent drug. if-pan.krakow.plwuxiapptec.comijarsct.co.innih.gov This strategy is central to the design of this compound. In this compound, the dibenzoate groups at the 3' and 5' positions of the 4-thiothymidine core act as carrier moieties. These ester linkages are designed to be hydrolyzed by esterase enzymes present in the body, thereby releasing the active 4-thiothymidine. wuxiapptec.com This approach is a classic example of a carrier-linked prodrug, where the benzoate (B1203000) groups enhance properties like lipophilicity, which can facilitate passage across cellular membranes. nih.gov
Bioprecursors, another class of prodrugs, are compounds that are metabolically converted to the active drug through processes like oxidation, reduction, or phosphorylation. if-pan.krakow.pl While this compound is primarily a carrier-linked prodrug, the released 4-thiothymidine can be considered a bioprecursor. Once liberated, 4-thiothymidine requires intracellular phosphorylation by kinases to its active triphosphate form to exert its therapeutic effect. biosynth.comresearchgate.net
Strategies for Modulating Pharmacokinetic Properties via Chemical Modification
Chemical modification is a fundamental strategy to modulate the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). if-pan.krakow.plnih.govdergipark.org.tr The addition of the 3',5'-dibenzoate groups to 4-thiothymidine is a deliberate chemical modification aimed at improving its pharmacokinetic profile. nih.govbiosynth.com
Design Principles for Enhanced Target Selectivity and Delivery
The design of prodrugs like this compound often incorporates principles to enhance target selectivity and delivery. if-pan.krakow.plijarsct.co.in By modifying the physicochemical properties of the parent drug, the prodrug can be engineered to preferentially accumulate in specific tissues or cells. ijarsct.co.in The increased lipophilicity of this compound may not only improve absorption but could also influence its distribution profile, potentially leading to higher concentrations in certain tissues. nih.gov
Furthermore, the activation of the prodrug within the target cells is a key aspect of selective delivery. The enzymatic cleavage of the benzoate esters by intracellular esterases releases 4-thiothymidine directly at the site of action. wuxiapptec.com This is followed by the necessary phosphorylation by cellular kinases, which are often more active in rapidly proliferating cells like cancer cells or virus-infected cells. researchgate.net This two-step activation process contributes to the targeted release and action of the therapeutic agent, potentially minimizing off-target effects. researchgate.netresearchgate.net
Investigational Role in Antiviral and Antitumor Agent Development
The prodrug strategies applied to 4-thiothymidine derivatives are ultimately aimed at harnessing their potential as therapeutic agents. Preclinical studies have explored the efficacy of these compounds in inhibiting both viral replication and cancer cell growth.
Preclinical Studies on Viral Cytopathogenicity Inhibition (e.g., HIV)
Thymidine (B127349) analogues have a well-established history as antiviral agents, particularly against retroviruses like the Human Immunodeficiency Virus (HIV). dergipark.org.tr The strategy involves the intracellular conversion of the nucleoside analogue to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator of the viral reverse transcriptase enzyme.
Preclinical investigations have explored the anti-HIV potential of various 4-thiothymidine derivatives. For instance, studies have described the synthesis of modified pyrimidine (B1678525) nucleosides, including 4-thiothymidine derivatives, with the aim of enhancing their lipophilicity for better delivery to the central nervous system, a key reservoir for HIV. nih.gov While some thiated analogues have shown moderate activity in protecting cells from the cytolytic effects of HIV, their efficacy is often linked to their susceptibility to phosphorylation by thymidine kinase. nih.govresearchgate.net Research has also focused on 4'-substituted 4'-thiothymidines, with some derivatives showing inhibitory activity against HIV variants resistant to other nucleoside analogues. benthamdirect.com
Evaluation of Cell Growth Inhibition in in vitro Cancer Models
The application of 4-thiothymidine derivatives extends to the field of oncology. The underlying principle is similar to their antiviral mechanism: selective uptake and activation in rapidly dividing cancer cells, leading to the inhibition of DNA synthesis and subsequent cell death. medchemexpress.com
4'-Thiothymidine (B166157) has been identified as a potent inhibitor of the growth of L1210 leukemia cells in vitro and has demonstrated activity against P388 leukemia in mice. nih.gov Studies on its mechanism of action in L1210 cells revealed that it inhibits DNA synthesis without affecting RNA or protein synthesis. nih.gov The cytotoxicity is attributed to its incorporation into DNA, leading to the disruption of DNA function. nih.gov Furthermore, 4'-azido- and 4'-C-fluoromethyl-2'-deoxy-4'-thiocytidine, derivatives of the 4-thiopyrimidine scaffold, have shown inhibitory effects on the proliferation of human B-cell and T-cell leukemia cell lines. benthamdirect.com In vitro studies have also examined the transport and metabolism of 4'-thiothymidine in human adenocarcinoma cells, suggesting its potential as a marker for cell proliferation in PET imaging. nih.gov
Table 1: Investigational Activities of 4-Thiothymidine and its Derivatives
| Compound/Derivative | Investigational Area | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|---|
| 4'-Thiothymidine | Antitumor | L1210 Leukemia Cells | Potent inhibitor of cell growth; inhibits DNA synthesis. | nih.gov |
| 4'-Thiothymidine | Antitumor | P388 Leukemia (in mice) | Active against the leukemia. | nih.gov |
| 4'-Azido-2'-deoxy-4'-thiocytidine | Antitumor | CCRF-SB (Human B-cell leukemia) | Inhibited cell proliferation. | benthamdirect.com |
| 4'-C-Fluoromethyl-2'-deoxy-4'-thiocytidine | Antitumor | Molt-4 (Human T-cell leukemia) | Inhibited cell proliferation. | benthamdirect.com |
| 2',3'-didehydro-3'-deoxy-4-thiothymidine (B1223663) | Antiviral (HIV) | MT-2 and CEM cells | Moderately active in protecting against HIV-induced cytopathogenicity. | nih.gov |
| 3'-deoxy-4-thiothymidine | Antiviral (HIV) | MT-2 and CEM cells | Moderately active in protecting against HIV-induced cytopathogenicity. | nih.gov |
| 4'-C-ethynyl-4'-thiothymidine | Antiviral (HIV) | HIV-1 resistant variant (M184V) | Inhibited replication as potently as HIV-1IIIB. | benthamdirect.com |
| 4'-C-cyano-4'-thiothymidine | Antiviral (HIV) | HIV-1 resistant variant (M184V) | Inhibited replication as potently as HIV-1IIIB. | benthamdirect.com |
| 4'-azido-4'-thiothymidine | Antiviral (EBV) | Not specified | Emerged as a selective and potent anti-EBV agent. | benthamdirect.com |
Structure-Activity Relationship (SAR) Studies for 4-Thiothymidine Analogs
The exploration of 4-thiothymidine analogs has been a fertile ground for structure-activity relationship (SAR) studies, aiming to enhance therapeutic efficacy and selectivity while minimizing toxicity. Modifications at various positions of the pyrimidine ring and the deoxyribose sugar moiety have yielded compounds with a range of biological activities, primarily in the antiviral and anticancer fields. medchemexpress.com
A foundational modification in this class of compounds is the substitution of the C-4 carbonyl oxygen of the thymidine ring with a sulfur atom to create 4-thiothymidine. This single alteration significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, a desirable trait for drug delivery. nih.gov The unique photochemical properties conferred by this C4-sulfur substitution also make 4-thiothymine a valuable tool for photoaffinity labeling to study DNA-protein interactions. nih.gov
SAR studies have revealed that the position of the thio-modification is critical. For instance, in the context of analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a non-nucleoside reverse transcriptase inhibitor, the 4-thio derivatives were found to be quite cytotoxic. nih.gov In contrast, the corresponding 2-thiothymine analog demonstrated excellent and more potent anti-HIV-1 activity than the parent compound, highlighting a clear distinction in the biological consequences of C-2 versus C-4 thionation. nih.gov
Modifications at the 4'-position of the sugar ring have been particularly fruitful in generating potent antiviral agents. The introduction of various substituents at this position has led to the discovery of analogs with powerful inhibitory activity against HIV-1 and HIV-2. nih.gov Research involving the nucleophilic substitution of a 4'-acetoxy group has enabled the synthesis of analogs such as 4'-phenylthio, 4'-methoxy, and 4'-allyl derivatives. nih.govacs.org Among these, the 4'-azido, 4'-cyano, and 4'-ethynyl analogs of 4'-thiothymidine emerged as especially potent inhibitors of both HIV-1 and HIV-2. nih.govacs.org Notably, the 4'-cyano and 4'-ethynyl derivatives also retained their potency against HIV variants that are resistant to other nucleoside analogs like 3TC. nih.govacs.org Furthermore, 4'-ethynyl-4'-thiothymidine has also been identified as having potent anticancer activity. kenkyuukai.jp
The antiviral spectrum of 4-thiothymidine analogs extends beyond retroviruses. A series of 4'-thiopyrimidine analogs have been evaluated against herpesviruses and orthopoxviruses. nih.gov In these studies, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) was identified as having a promising combination of good antiviral activity against orthopoxviruses and low toxicity. nih.govnih.gov This indicates that modifications at the 5-position of the pyrimidine base can be combined with the 4'-thio sugar modification to tune the antiviral spectrum and therapeutic index.
Alterations at the 3'-position of the sugar moiety have also been explored. The synthesis of 3'-azido-3'-deoxy-4-thiothymidine (B24524), an analog of the well-known anti-HIV drug zidovudine (B1683550) (AZT), proceeded from 4-thiothymidine. nih.gov Other analogs, such as 2',3'-didehydro-3'-deoxy-4-thiothymidine and 3'-deoxy-4-thiothymidine, have shown moderate activity in protecting cells from the cytolytic effects of HIV. nih.gov
The following tables summarize key research findings from SAR studies on 4-thiothymidine analogs.
Table 1: Anti-HIV Activity of 4'-Substituted 4'-Thiothymidine Analogs
| Compound | 4'-Substituent | Target Virus | Activity | Reference |
|---|---|---|---|---|
| 4'-Azido-4'-thiothymidine | Azido (B1232118) (-N₃) | HIV-1, HIV-2 | Potent Inhibitor | nih.govacs.org |
| 4'-Cyano-4'-thiothymidine | Cyano (-CN) | HIV-1, HIV-2, 3TC-Resistant HIV-1 | Potent Inhibitor | nih.govacs.org |
| 4'-Ethynyl-4'-thiothymidine | Ethynyl (B1212043) (-C≡CH) | HIV-1, HIV-2, 3TC-Resistant HIV-1 | Potent Inhibitor | nih.govacs.org |
| 4'-Phenylthio-4'-thiothymidine | Phenylthio (-SPh) | HIV | Synthesized for evaluation | nih.govacs.org |
| 4'-Methoxy-4'-thiothymidine | Methoxy (-OCH₃) | HIV | Synthesized for evaluation | nih.govacs.org |
| 4'-Allyl-4'-thiothymidine | Allyl (-CH₂CH=CH₂) | HIV | Synthesized for evaluation | nih.govacs.org |
Table 2: Antiviral Activity of Various 4-Thiothymidine Analogs
| Compound | Key Structural Features | Target Virus/Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| 3'-Azido-3'-deoxy-4-thiothymidine | 3'-azido group; 4-thio base | HIV | Moderate affinity for thymidine kinase | nih.gov |
| 2',3'-Didehydro-3'-deoxy-4-thiothymidine | 2',3'-unsaturation; 4-thio base | HIV (MT-2, CEM cells) | Moderately active | nih.gov |
| 3'-Deoxy-4-thiothymidine | 3'-deoxy sugar; 4-thio base | HIV (MT-2, CEM cells) | Moderately active | nih.gov |
| 4'-thioIDU | 4'-thio sugar; 5-iodo base | Orthopoxviruses | Good antiviral activity, low toxicity | nih.govnih.gov |
| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | 4'-thio sugar; 5-bromovinyl base | Herpesviruses | Significant activity | researchgate.net |
| 4-Thiothymine HEPT Analog | 4-thio base in HEPT scaffold | HIV-1 | Cytotoxic | nih.gov |
| 2-Thiothymine HEPT Analog | 2-thio base in HEPT scaffold | HIV-1 | Excellent activity, 7-fold more potent than HEPT | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Thiothymidine |
| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) |
| 2-Thiothymine |
| 4'-Azido-4'-thiothymidine |
| 4'-Cyano-4'-thiothymidine |
| 4'-Ethynyl-4'-thiothymidine |
| 3TC (Lamivudine) |
| 4'-Phenylthio-4'-thiothymidine |
| 4'-Methoxy-4'-thiothymidine |
| 4'-Allyl-4'-thiothymidine |
| 5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) |
| 3'-Azido-3'-deoxy-4-thiothymidine |
| Zidovudine (AZT) |
| 2',3'-Didehydro-3'-deoxy-4-thiothymidine |
| 3'-Deoxy-4-thiothymidine |
| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine |
Advanced Structural Elucidation and Computational Analysis of 4 Thiothymidine 3 ,5 Dibenzoate
X-ray Crystallographic Studies of the Compound and its Oligonucleotide Adducts
X-ray diffraction studies of nucleoside analogs provide crucial data on their conformational preferences. For a dinucleoside methylphosphonate (B1257008) containing 4-thiothymidine (B1630790), specifically Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, the pyrimidine (B1678525) bases were found to be in an anti orientation relative to the 2'-deoxyribose rings. nih.gov The sugar conformations were determined to be C2'-endo (2E) for the 4-thiothymidine moiety and a twist conformation (23T) for the thymidine (B127349) moiety. nih.gov The deoxyribose-phosphonate backbone adopted an extended conformation. nih.gov In another study on 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, the six-membered ketose ring was constrained to a 3SO conformation due to the presence of two fused five-membered rings. nih.gov Crystal packing forces resulted in an exocyclic side-chain C-C-O-C torsion angle of -102°, differing from the expected 180°. nih.gov
Table 1: Selected Torsion Angles from Crystallographic Data
| Torsion Angle | Value (°) | Compound Context |
|---|
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. In the crystal structure of Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate, the bases were observed to be completely unstacked and nearly parallel. nih.gov The asymmetric unit of the crystal contained one molecule of the dinucleoside methylphosphonate and one molecule of methanol (B129727), indicating the role of solvent in the crystallization process. nih.gov The space group was identified as P2(1)2(1)2(1) with specific unit cell dimensions. nih.gov
Table 2: Crystal Data for Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate
| Parameter | Value |
|---|---|
| Space Group | P2(1)2(1)2(1) nih.gov |
| a (Å) | 13.241(4) nih.gov |
| b (Å) | 13.844(3) nih.gov |
Interestingly, the incorporation of 4'-thiocytidines into oligoribonucleotides led to an increase in the thermal stability of the corresponding duplexes by approximately 1°C per modification. nih.gov The crystal structure of an RNA octamer containing 4'-thiocytidine showed that the modified sugars adopt conformations very similar to the C3'-endo pucker observed in the native duplex. nih.gov This suggests that the increased stability is achieved with minimal structural perturbation. nih.gov The larger radius of sulfur compared to oxygen is responsible for subtle local geometric changes. nih.gov In contrast, a 16-mer oligodeoxynucleotide with ten contiguous 4'-thiothymidylate modifications formed a less stable duplex with its DNA target, showing a decrease in melting temperature (ΔTm) of -1.0°C per modification. oup.com
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural elucidation of molecules in solution, providing complementary information to solid-state X-ray crystallographic data.
NMR spectroscopy is a powerful tool for determining the complete structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework and conformation can be assembled.
For complete structural assignment, both 1H and 13C NMR are essential. nih.govacs.org 1H NMR provides information about the proton environment, while 13C NMR, often proton-decoupled, reveals the number of non-equivalent carbon atoms and their chemical environments. libretexts.org The chemical shifts in 13C NMR are spread over a much wider range (0-220 ppm) compared to 1H NMR (0-12 ppm), which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org
In the context of modified nucleosides, NMR studies of a dinucleotide containing a 3'-S-phosphorothiolate linkage showed that the chemical shifts of some ribose protons were small and formed a strongly coupled system, with considerable overlap of proton resonances between the two ribose units. liverpool.ac.uk For the structural assignment of complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. acs.org
Table 3: Typical Chemical Shift Ranges in 13C NMR
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Alkyl | 10 - 40 careerendeavour.com |
| sp3 Carbon attached to electronegative atom | 40 - 80 careerendeavour.com |
| Alkynyl | 80 - 100 careerendeavour.com |
| Alkenyl and Aromatic | 110 - 140 careerendeavour.com |
| Carbonyl (in esters) | 160 - 180 (approx.) |
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. nih.gov Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum provides a fingerprint that can be used for structural elucidation. researchgate.netmiamioh.edu
In the analysis of thionucleosides, electron impact mass spectrometry has shown that thiated analogues tend to produce more intense parent ions compared to their oxygen-containing counterparts. researchgate.net The fragmentation patterns observed in mass spectrometry are highly dependent on the structure of the molecule. For instance, in the mass spectrum of a metabolite of diethylene glycol dibenzoate, the observed fragments were consistent with a monoester. researchgate.net The analysis of fragmentation patterns can help to piece together the structure of an unknown compound by identifying characteristic neutral losses and fragment ions. miamioh.edu
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| 4-Thiothymidine 3',5'-dibenzoate |
| Sp-thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate nih.gov |
| 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose nih.gov |
| 3,5-dinitrobenzoato researchgate.net |
| 4'-thiocytidine nih.gov |
| diethylene glycol dibenzoate researchgate.net |
| Thymidine nih.govliverpool.ac.uk |
| Methanol nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic transitions.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl (C=O) | Stretch | 1725-1700 | Strong |
| Thioamide (C=S) | Stretch | 1250-1020 | Medium-Weak |
| Aromatic C=C | Stretch | 1600-1450 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| C-O (Ester) | Stretch | 1300-1100 | Strong |
| N-H (Thymine) | Stretch | 3200-3100 | Medium |
Interactive Data Table: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Chromophore | Electronic Transition | Predicted λ_max (nm) |
| 4-Thiothymine | π → π | ~330-340 |
| Benzoate (B1203000) Esters | π → π | ~230 and ~275 |
Theoretical and Computational Chemistry Approaches
Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of molecular structure, properties, and behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. aps.orgresearchgate.net For this compound, DFT calculations can predict key electronic properties and reactivity indicators. By solving the Kohn-Sham equations, one can determine the molecule's ground-state electron density, from which various properties can be derived. aps.org
DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps generated via DFT can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is critical for predicting non-covalent interactions and reaction sites. nih.gov
Interactive Data Table: Information Derivable from DFT for this compound
| Calculated Property | Significance | Predicted Outcome for this compound |
| HOMO Energy | Correlates with the ability to donate electrons | Electron density likely concentrated on the sulfur atom and thymine (B56734) ring |
| LUMO Energy | Correlates with the ability to accept electrons | Electron-deficient regions likely on the carbonyl carbons of the benzoates |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | A moderate gap is expected, reflecting a stable but reactive molecule |
| MEP Map | Visualizes sites for electrophilic/nucleophilic attack | Negative potential around the sulfur and carbonyl oxygens; positive potential near the N-H proton |
Molecular Dynamics Simulations for Conformational Flexibility and Biological Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations can reveal the conformational landscape of the furanose ring (sugar pucker), the rotational freedom of the glycosidic bond, and the orientation of the bulky 3'- and 5'-dibenzoate groups. This flexibility is crucial for its potential interaction with biological targets. MD simulations can also be used to model the compound's interaction with a solvent or a biological receptor, such as an enzyme's active site. acs.org By analyzing the trajectories, one can identify stable binding poses, calculate binding free energies, and understand the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the interaction. googleapis.com
Interactive Data Table: Applications of MD Simulations for this compound
| Simulation Focus | Key Parameters to Analyze | Insights Gained |
| Conformational Analysis | Dihedral angles (sugar pucker, glycosidic bond), Root Mean Square Deviation (RMSD) | Identification of preferred low-energy conformations in solution |
| Solvation Dynamics | Radial Distribution Functions (RDFs), solvent accessible surface area (SASA) | Understanding how the molecule interacts with and organizes solvent molecules |
| Biological Interactions | Intermolecular distances, hydrogen bond analysis, binding energy calculations | Prediction of binding affinity and mechanism of action with a target protein |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR can be a powerful tool for optimizing molecular design to enhance a desired activity (e.g., antiviral or anticancer potency).
A QSAR study involves several steps: creating a dataset of analogous compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov The descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). The resulting QSAR model provides insights into which properties are most influential for biological activity.
Interactive Data Table: Potential Descriptors for a QSAR Study of this compound Analogs
| Descriptor Class | Specific Examples | Relevance to Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Governs reaction mechanisms and electrostatic interactions with targets |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size and shape of the molecule, influencing its fit into a binding site |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Critical for specific recognition and binding to biological macromolecules |
Emerging Research Frontiers and Prospective Avenues for 4 Thiothymidine 3 ,5 Dibenzoate
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The accessibility of 4-Thiothymidine (B1630790) 3',5'-dibenzoate is fundamental for its broader application in research. Current synthetic strategies often involve multi-step processes. For instance, the synthesis of the related 4'-thiothymidine (B166157) has been achieved in seven steps from 2-deoxy-D-ribose. researchgate.net A key intermediate in some syntheses is 3',5'-Di-O-benzoylthymidine, which itself can be prepared from thymidine (B127349). lookchem.com The preparation of 4-thiothymidine can proceed from its parent nucleoside, utilizing methodologies developed for other nucleoside analogs. researchgate.net
Future research is focused on creating more efficient, environmentally friendly, and scalable synthetic pathways. This includes exploring enzymatic and chemoenzymatic methods to reduce the reliance on hazardous reagents and to improve stereoselectivity. One approach involves the use of Lawesson's reagent on 5'-O-benzoate esters of related uridine (B1682114) derivatives to introduce the thio-functionality. researchgate.net The development of continuous flow chemistry processes is another promising avenue to enable automated, large-scale production with high purity, which is crucial for advancing its use in more extensive studies.
Table 1: Comparison of Synthetic Approaches for Thionucleosides
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-step Chemical Synthesis | Often proceeds from thymidine or other readily available starting materials. researchgate.netliverpool.ac.uk | Established and well-documented procedures. |
| Enzymatic/Chemoenzymatic | Utilizes enzymes for specific transformations, such as regioselective hydrolysis. | High selectivity, milder reaction conditions, reduced environmental impact. |
| Flow Chemistry | Continuous processing in microreactors. | Improved scalability, safety, and process control. |
Exploration of Advanced Biochemical Probes and Highly Selective Enzyme Inhibitors
The 4-thio modification in the thymine (B56734) base endows the nucleoside with unique photochemical properties. Unlike natural thymidine, 4-thiothymidine strongly absorbs UVA light. magtech.com.cn This characteristic makes it a potent photosensitizer. When incorporated into DNA, subsequent exposure to non-toxic doses of UVA radiation can induce cellular damage, a principle that forms the basis of photochemotherapy. researchgate.net This process is highly selective for rapidly dividing cells, like cancer cells, which have high activity of the enzyme thymidine kinase required for the nucleoside's incorporation into DNA. researchgate.net
Furthermore, 4-thiothymidine and its derivatives are being investigated as selective enzyme inhibitors. As a nucleoside analog, it can interfere with DNA synthesis, a mechanism shared by many antitumor agents. medchemexpress.combiosynth.com The structural difference introduced by the sulfur atom can lead to enhanced affinity and selectivity for specific enzymes, such as viral polymerases or kinases, compared to its natural counterpart. The development of radiolabeled versions, such as 4'-[methyl-C-11]thiothymidine, creates promising positron emission tomography (PET) probes for imaging cancer cell proliferation. researchgate.net
Integration into Advanced Materials Science and Nanotechnology Platforms
The unique properties of thionucleosides like 4-thiothymidine make them valuable components for materials science and nanotechnology. The substitution of an oxygen atom with a larger sulfur atom can introduce subtle but significant changes in the structure and stability of nucleic acids. For example, the incorporation of 4'-thiocytidines into RNA oligomers has been shown to enhance the thermal stability of the resulting duplexes. nih.gov
This stabilizing effect is of great interest for the development of robust DNA and RNA-based nanostructures, such as DNA origami. These structures could be used in applications ranging from targeted drug delivery to the development of novel biosensors. The benzoate (B1203000) groups on 4-Thiothymidine 3',5'-dibenzoate, while typically removed for biological applications, could be exploited or substituted to control the self-assembly and solubility of nucleoside-based materials. The field of vaccine nanotechnology also presents potential applications, where modified nucleosides could be part of nanocarrier systems designed to modulate immune responses. google.com
Uncovering Additional Biological Targets and Elucidating Undiscovered Mechanistic Pathways
While the general mechanism of action for 4-thiothymidine often involves its incorporation into DNA and subsequent photosensitization or inhibition of DNA synthesis, the full scope of its biological interactions is still under investigation. researchgate.netmedchemexpress.com The deprotected form, 4-thiothymidine, has shown activity against herpes simplex 1 and human cytomegalovirus in cell cultures. researchgate.net
Future research will likely employ advanced chemical biology techniques like chemoproteomics and activity-based protein profiling to identify a broader range of cellular protein targets. By mapping these interactions, a more comprehensive understanding of the compound's mechanistic pathways can be achieved. This knowledge is crucial for identifying new therapeutic possibilities and for anticipating potential off-target effects. Understanding the metabolic fate of the compound within cells is also a key area of future study. magtech.com.cnresearchgate.net Data from resources like the Protein Data Bank can be instrumental in identifying and validating these biological targets. drugbank.com
Rational Design of Next-Generation Modified Nucleosides with Tailored Academic and Research Properties
This compound is a valuable starting point for the rational design of new nucleoside analogs with customized properties. nih.govcardiff.ac.uk By systematically altering the sugar, base, or protecting groups, researchers can fine-tune characteristics like stability, binding affinity, and photochemical properties. researchgate.netnih.gov
For example, modifications to the sugar ring, in combination with the 4-thio base, could lead to nucleosides with enhanced metabolic stability or specific conformational preferences, which is valuable for applications in antisense therapy or as antiviral agents. researchgate.net The process of rational design is often guided by computational modeling and a deep understanding of structure-activity relationships to create molecules optimized for specific research or therapeutic goals, such as inhibiting viral replication or modulating host-pathogen interactions. nih.govcardiff.ac.uk
Q & A
Q. What are the established synthetic routes for 4-Thiothymidine 3',5'-dibenzoate, and how do reaction conditions influence yield and purity?
The synthesis of 4-Thiothymidine derivatives typically involves phosphoramidate or phosphotriester chemistry. For example, a one-pot two-step reaction using dichlorophosphoridate intermediates (e.g., 39.2 in Scheme 39) and condensation with amino acid promoieties (e.g., cyclohexyl-L-alanine) yields pronucleotides like compound 39.1 . Reaction optimization focuses on minimizing hydrolysis of labile intermediates and improving selectivity. Purity is assessed via HPLC and mass spectrometry, with yields often limited by competing side reactions (e.g., oxidation of the thiocarbonyl group). Critical parameters include temperature control (<0°C for dichlorophosphoridate formation) and stoichiometric ratios .
Q. How does the incorporation efficiency of 4-Thiothymidine derivatives into DNA compare across in vitro versus cellular environments?
In vitro incorporation into oligonucleotides (e.g., 12-mer strands) is efficient using DNA polymerases, as demonstrated in EcoRV restriction enzyme studies . However, cellular incorporation is challenging due to poor membrane permeability and rapid metabolic degradation of free nucleosides . Pronucleotide strategies (e.g., phosphotriesters with POM or SATE promoieties) aim to enhance uptake, but cellular studies show minimal DNA integration, likely due to inefficient enzymatic activation . Comparative assays using radiolabeled nucleotides or qPCR are recommended to quantify incorporation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 4-Thiothymidine derivatives in oligodeoxynucleotides?
Key techniques include:
- MALDI-TOF Mass Spectrometry : Verifies molecular weight and confirms thiothymidine incorporation in oligonucleotides .
- NMR Spectroscopy : Resolves the thiocarbonyl group’s distinct chemical shift (~160–170 ppm for ¹³C) and confirms 3',5'-dibenzoate esterification .
- X-ray Crystallography : Used in structural studies of enzyme complexes (e.g., EcoRV endonuclease) to validate binding modes .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing UVA-induced cytotoxic lesions caused by 4-Thiothymidine in human cells?
UVA irradiation (320–400 nm) activates 4-Thiothymidine, generating reactive oxygen species (ROS) and DNA crosslinks. Experimental design must standardize:
- UVA Dosage : Calibrated light sources (e.g., 365 nm at 5 J/cm²) to avoid nonspecific damage .
- Lesion Detection : Use comet assays for strand breaks, LC-MS/MS for identifying 5-methyl-2’-deoxycytidine adducts, and immunofluorescence for γ-H2AX foci (DNA repair markers) .
- Controls : Include thymidine-treated cells to distinguish thiothymidine-specific effects .
Q. How can researchers resolve contradictions in data regarding the enzymatic processing of 4-Thiothymidine-containing oligonucleotides?
Discrepancies in enzymatic activity (e.g., EcoRV’s reduced cleavage efficiency with 4-Thiothymidine-substituted DNA) require:
- Kinetic Assays : Measure and to compare substrate affinity and catalytic rates .
- Structural Analysis : Co-crystallize enzymes with modified DNA to identify steric clashes or electronic perturbations caused by the thiocarbonyl group .
- Competition Experiments : Use unmodified DNA to test for inhibitory effects .
Q. What strategies improve the cellular delivery and metabolic activation of this compound pronucleotide derivatives?
- Promoiety Optimization : Asymmetrical phosphotriesters (e.g., SATE-aryl) or bioreducible linkers (e.g., DTE) enhance lipophilicity and enzyme-specific activation .
- Metabolic Profiling : Track intracellular hydrolysis using HPLC-MS to identify rate-limiting steps (e.g., esterase vs. phosphatase activity) .
- Nanocarrier Systems : Lipid nanoparticles or cell-penetrating peptides improve cytosolic delivery, bypassing efflux pumps .
Q. How do the photochemical properties of 4-Thiothymidine influence its application in chromosome conformation studies, and what experimental validations are required?
4-Thiothymidine’s UVA crosslinking capability enables Hi-C-based chromosome folding analysis. Key validations include:
- Crosslinking Efficiency : Compare with formaldehyde using Southern blot or PCR amplification .
- Replication Timing : Synchronize cells to S-phase for accurate incorporation during DNA synthesis .
- Artifact Control : Perform replicate experiments with non-photoactivatable nucleosides to exclude background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
